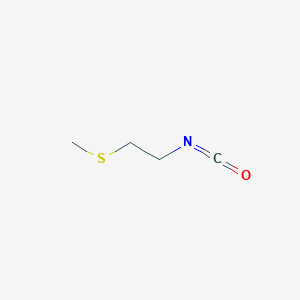

1-Isocyanato-2-(methylsulfanyl)ethane

Description

Contextualization within Isocyanate Chemistry Research

Isocyanates are a class of organic compounds characterized by the -N=C=O functional group. They are highly reactive electrophiles, a trait that has established them as versatile and crucial building blocks in organic synthesis. novapublishers.com Research in isocyanate chemistry has a rich history, with significant industrial progress occurring over the past few decades, particularly in polymer science. sci-hub.se

The high reactivity of isocyanates allows them to participate in a wide array of chemical reactions, most notably addition reactions with nucleophiles such as alcohols, amines, and water to form urethanes (carbamates), ureas, and carbamic acids (which are unstable), respectively. novapublishers.com This reactivity is the foundation for the production of polyurethane products, which include foams, elastomers, and coatings. novapublishers.com

Modern isocyanate research continues to explore new synthetic methodologies and applications. researchgate.netacs.org This includes the development of novel mono- and polyisocyanates and their use in the synthesis of complex heterocyclic compounds, bioactive molecules for medicine and agriculture, and advanced materials. novapublishers.comsci-hub.se The presence of the isocyanate group in 1-Isocyanato-2-(methylsulfanyl)ethane makes it a potential monomer for polymerization or a reactive intermediate for the synthesis of more complex molecules.

Significance of Organosulfur Moieties in Chemical Synthesis and Materials Science

Organosulfur compounds, which contain at least one carbon-sulfur bond, are ubiquitous in nature and play a critical role in biochemistry, medicinal chemistry, and materials science. nih.govtaylorandfrancis.comwikipedia.org Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds, highlighting their fundamental importance to life. wikipedia.org

The thioether (or sulfide) functional group (R-S-R'), as present in this compound, is a key moiety in a vast number of pharmaceuticals, demonstrating a broad spectrum of biological activities. taylorandfrancis.comjmchemsci.com Beyond pharmaceuticals, organosulfur compounds are integral to agrochemicals and advanced materials. nih.govtaylorandfrancis.com The sulfur atom can exist in various oxidation states, leading to a rich and diverse chemistry, allowing thioethers to be converted to sulfoxides and sulfones, which further expands their synthetic utility. nih.gov The development of new methods for creating carbon-sulfur bonds is an active area of research, driven by the demand for novel organosulfur molecules in various applications. taylorandfrancis.comresearchgate.net

Overview of Research Trajectories for Alkyl Isocyanates with Thioether Functionality

Alkyl isocyanates that also contain a thioether group represent a class of heterobifunctional molecules with potential in both synthetic and materials chemistry. The combination of a highly reactive isocyanate group and a synthetically versatile thioether moiety allows for orthogonal chemical modifications or the creation of materials with specific properties.

Research into related compounds, such as thioether propyl isocyanates, has explored their utility as intermediates for polymers with enhanced stability and as active components in herbicides. google.com The presence of the thioether can impart properties like improved thermal and oxidative stability to the resulting polymers. google.com

A significant research trajectory involves the reaction between thiols and isocyanates, a transformation often categorized as a "click" reaction due to its high efficiency and mild reaction conditions. researchgate.netresearchgate.net This reaction yields thiourethane linkages, which can form the backbone of polythiourethane networks. These materials are investigated for applications ranging from functional surface coatings to shape memory polymers, benefiting from the mechanical and thermal properties imparted by the thiourethane bond. researchgate.netresearchgate.net The presence of both functionalities within a single molecule like this compound provides a pathway to create novel polymers and functional materials through self-polymerization or by acting as a specialized building block in more complex polymer architectures.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Alcohols |

| Amines |

| Carbamates |

| Carbamic acids |

| Cysteine |

| Isocyanates |

| Methionine |

| Polyurethanes |

| Sulfones |

| Sulfoxides |

| Thioethers |

| Thiols |

| Thiourethanes |

| Ureas |

Structure

3D Structure

Propriétés

IUPAC Name |

1-isocyanato-2-methylsulfanylethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c1-7-3-2-5-4-6/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEBLLZFCQTPAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37441-16-0 | |

| Record name | 1-isocyanato-2-(methylsulfanyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isocyanato 2 Methylsulfanyl Ethane

Established Synthetic Routes and Reaction Pathways

The most conventional and widely practiced method for the synthesis of isocyanates is through the phosgenation of a primary amine. This approach can be readily applied to the synthesis of 1-isocyanato-2-(methylsulfanyl)ethane, utilizing 2-(methylsulfanyl)ethanamine as the key precursor.

The reaction proceeds via the treatment of 2-(methylsulfanyl)ethanamine with phosgene (B1210022) (COCl₂) or a phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), in an inert solvent. The reaction mechanism involves the initial formation of a carbamoyl (B1232498) chloride intermediate, which upon heating, eliminates hydrogen chloride to yield the desired isocyanate.

Reaction Pathway:

CH₃SCH₂CH₂NH₂ + COCl₂ → [CH₃SCH₂CH₂NHCOCl] + HCl → CH₃SCH₂CH₂NCO + 2HCl

An alternative established route that avoids the use of highly toxic phosgene is the Curtius rearrangement. This pathway commences with a carboxylic acid derivative, specifically 3-(methylsulfanyl)propanoic acid. The acid is first converted to its corresponding acyl azide (B81097), typically via the reaction of the acyl chloride with sodium azide. Gentle heating of the acyl azide in an inert solvent induces a rearrangement, with the loss of nitrogen gas, to form the isocyanate.

Reaction Pathway:

CH₃SCH₂CH₂COOH → CH₃SCH₂CH₂COCl → CH₃SCH₂CH₂CON₃ → CH₃SCH₂CH₂NCO + N₂

Precursor Design and Derivatization in this compound Synthesis

The successful synthesis of this compound is critically dependent on the efficient preparation of its primary precursor, 2-(methylsulfanyl)ethanamine. Several synthetic routes to this precursor have been reported.

One common method involves the nucleophilic substitution of a 2-haloethylamine derivative with a methylthiol source. For instance, the reaction of 2-chloroethylamine (B1212225) hydrochloride with sodium thiomethoxide in a suitable solvent like ethanol (B145695) provides a direct route to 2-(methylsulfanyl)ethanamine.

Another viable approach starts from cysteamine (B1669678) (2-aminoethanethiol). S-methylation of cysteamine using a methylating agent such as methyl iodide in the presence of a base like sodium hydride yields the desired precursor. guidechem.com

For the Curtius rearrangement pathway, the precursor 3-(methylsulfanyl)propanoic acid can be synthesized through the Michael addition of methanethiol (B179389) to acrylic acid.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The yield and purity of this compound are highly influenced by the reaction conditions. Careful optimization of these parameters is crucial for an efficient and selective synthesis.

For the Phosgenation Route:

Solvent: Inert, high-boiling-point solvents such as toluene, xylene, or chlorobenzene (B131634) are preferred to facilitate the elimination of HCl at elevated temperatures.

Temperature: The reaction is typically carried out in a two-stage temperature profile. The initial reaction of the amine with phosgene is often performed at a lower temperature (0-20 °C), followed by a gradual increase in temperature (100-140 °C) to promote the decomposition of the carbamoyl chloride intermediate.

Phosgene/Triphosgene Stoichiometry: A slight excess of the phosgenating agent is generally used to ensure complete conversion of the amine. However, a large excess can lead to the formation of unwanted byproducts.

Base: In the case of using the amine hydrochloride salt, a stoichiometric amount of a tertiary amine base, such as triethylamine, is required to neutralize the initial HCl.

The following interactive table illustrates hypothetical yields of this compound under various reaction conditions in a phosgenation reaction.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Toluene | 110 | 4 | 85 |

| Xylene | 130 | 3 | 90 |

| Chlorobenzene | 120 | 5 | 88 |

| Dichloromethane | 40 | 8 | 65 |

For the Curtius Rearrangement Route:

Solvent: The choice of solvent is critical for controlling the reaction rate and preventing side reactions. Anhydrous, inert solvents like toluene, benzene, or tetrahydrofuran (B95107) (THF) are commonly employed.

Temperature: The rearrangement of the acyl azide is thermally induced. The optimal temperature depends on the specific substrate but is typically in the range of 60-100 °C. The temperature must be carefully controlled to avoid explosive decomposition of the azide.

Purity of Acyl Azide: The purity of the intermediate acyl azide is paramount for a clean reaction and high yield. It is often generated and used in situ without isolation.

The interactive table below shows hypothetical yields for the Curtius rearrangement under different conditions.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Toluene | 80 | 2 | 75 |

| Benzene | 80 | 2.5 | 72 |

| THF | 65 | 4 | 68 |

| Dioxane | 100 | 1.5 | 78 |

Development of Novel Synthetic Approaches to this compound

Research into isocyanate synthesis is increasingly focused on developing safer and more environmentally friendly methods that avoid the use of phosgene. These novel approaches could be adapted for the synthesis of this compound.

One such approach is the oxidative carbonylation of amines . This method involves the reaction of 2-(methylsulfanyl)ethanamine with carbon monoxide and an oxidant, often in the presence of a catalyst such as selenium or palladium complexes. While this method is promising, catalyst efficiency and turnover remain areas of active research.

Another non-phosgene route is the Lossen rearrangement . This reaction is similar to the Curtius rearrangement but starts from a hydroxamic acid derivative. 3-(Methylsulfanyl)propanoic acid could be converted to the corresponding hydroxamic acid, which is then activated (e.g., by acylation) to induce rearrangement to the isocyanate.

The synthesis from isonitriles represents another modern approach. The oxidation of a corresponding isonitrile, 1-isocyano-2-(methylsulfanyl)ethane, would directly yield the target isocyanate. The synthesis of the isonitrile precursor would be a key challenge in this route.

These developing methodologies offer potential advantages in terms of safety and reduced environmental impact, and their application to the synthesis of this compound could provide more sustainable manufacturing processes in the future.

Chemical Reactivity and Transformative Chemistry of 1 Isocyanato 2 Methylsulfanyl Ethane

Isocyanate Group Reactivity

The isocyanate group (-N=C=O) is characterized by the electrophilic nature of its central carbon atom, making it highly susceptible to attack by nucleophiles. This reactivity is the foundation for a wide array of chemical transformations, including nucleophilic additions, cycloadditions, and polymerizations.

Nucleophilic Addition Reactions with Alcohols and Amines

One of the most fundamental reactions of isocyanates is their facile reaction with nucleophiles such as alcohols and amines. These reactions are typically high-yielding and proceed under mild conditions, forming stable carbamate (B1207046) and urea (B33335) linkages, respectively.

The reaction of 1-isocyanato-2-(methylsulfanyl)ethane with alcohols results in the formation of S-methyl- (2-isocyanatoethyl)carbamates. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

Similarly, primary and secondary amines readily react with this compound to produce the corresponding N-substituted ureas. The greater nucleophilicity of the nitrogen atom in amines compared to the oxygen in alcohols generally leads to a faster reaction rate.

| Nucleophile | Reagent | Product | Product Name |

| Alcohol | Methanol | CH₃S-CH₂-CH₂-NH-C(=O)-O-CH₃ | Methyl (2-(methylsulfanyl)ethyl)carbamate |

| Alcohol | Ethanol (B145695) | CH₃S-CH₂-CH₂-NH-C(=O)-O-CH₂CH₃ | Ethyl (2-(methylsulfanyl)ethyl)carbamate |

| Amine | Ammonia (B1221849) | CH₃S-CH₂-CH₂-NH-C(=O)-NH₂ | (2-(Methylsulfanyl)ethyl)urea |

| Amine | Diethylamine | CH₃S-CH₂-CH₂-NH-C(=O)-N(CH₂CH₃)₂ | 1,1-Diethyl-3-(2-(methylsulfanyl)ethyl)urea |

Cycloaddition Chemistry of the Isocyanate Functionality

The cumulative double bonds in the isocyanate group allow it to participate in various cycloaddition reactions, serving as a versatile component for the synthesis of heterocyclic compounds. These reactions can be categorized based on the number of atoms contributed by the isocyanate to the newly formed ring.

[2+2] Cycloaddition: The C=N bond of the isocyanate can undergo [2+2] cycloaddition with electron-rich alkenes or alkynes to form four-membered β-lactams or azetidin-2-ones, respectively. These reactions are often promoted by Lewis acids or photochemically.

[3+2] Cycloaddition: Isocyanates can act as a two-atom component in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to yield five-membered heterocyclic rings.

[4+2] Cycloaddition (Diels-Alder Reactions): While less common, the C=N bond of the isocyanate can function as a dienophile in Diels-Alder reactions with conjugated dienes, leading to the formation of six-membered nitrogen-containing heterocycles.

Polymerization Mechanisms Involving the Isocyanate Group

The reactivity of the isocyanate group makes this compound a potential monomer for polymerization. The polymerization can proceed through several mechanisms, primarily involving the reaction of the isocyanate group.

If a suitable co-monomer with active hydrogen atoms (e.g., a diol or a diamine) is introduced, polyurethanes or polyureas can be formed through step-growth polymerization. The bifunctional nature of this compound, with its reactive isocyanate group and potentially reactive methylsulfanyl group, could also lead to more complex polymer architectures.

Furthermore, isocyanates can undergo anionic or coordination polymerization, particularly with catalysts that can activate the C=N bond. Self-polymerization of isocyanates can lead to the formation of nylon-1 polymers (polyamides) or cyclic trimers (isocyanurates), depending on the reaction conditions and catalysts employed.

Methylsulfanyl Group Reactivity

The methylsulfanyl group (-SCH₃) in this compound offers a different spectrum of reactivity, centered on the sulfur atom. This group can undergo oxidative transformations and is susceptible to carbon-sulfur bond activation and cleavage under specific conditions.

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom in the methylsulfanyl group is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The choice of oxidizing agent and reaction conditions allows for selective oxidation to either state.

Mild oxidizing agents, such as sodium periodate (B1199274) or a stoichiometric amount of hydrogen peroxide, typically favor the formation of 1-isocyanato-2-(methylsulfinyl)ethane (the sulfoxide). Stronger oxidizing agents, such as excess hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate, will further oxidize the sulfoxide to 1-isocyanato-2-(methylsulfonyl)ethane (the sulfone).

| Oxidizing Agent | Product | Product Name |

| Sodium Periodate (NaIO₄) | CH₃S(=O)-CH₂-CH₂-N=C=O | 1-Isocyanato-2-(methylsulfinyl)ethane |

| Hydrogen Peroxide (H₂O₂, excess) | CH₃S(=O)₂-CH₂-CH₂-N=C=O | 1-Isocyanato-2-(methylsulfonyl)ethane |

| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₃S(=O)₂-CH₂-CH₂-N=C=O | 1-Isocyanato-2-(methylsulfonyl)ethane |

Carbon-Sulfur Bond Activation and Cleavage Studies

The carbon-sulfur bond in the methylsulfanyl group, while generally stable, can be activated and cleaved under certain conditions. These transformations are of interest for synthetic modifications and for understanding the metabolic pathways of sulfur-containing compounds.

Transition metal catalysts, particularly those based on palladium, nickel, or rhodium, are known to mediate the activation of C-S bonds. In the context of this compound, such activation could lead to cross-coupling reactions where the methylsulfanyl group is replaced by other functional groups.

Reductive cleavage of the C-S bond can be achieved using reducing agents like sodium in liquid ammonia (Birch reduction) or Raney nickel. This would result in the removal of the methylsulfanyl group and the formation of ethyl isocyanate. Oxidative cleavage is also possible under more forcing conditions, potentially leading to the formation of sulfonic acids or other degradation products.

Ligand Design and Coordination Chemistry Considerations

The molecular structure of this compound, featuring a soft sulfur donor atom and the potential for the isocyanate group to react and form various coordinating moieties, suggests its utility as a versatile ligand precursor in coordination chemistry. The presence of the thioether group allows for coordination to soft metal centers that favor sulfur ligation.

In principle, this compound could act as an ambidentate ligand. The sulfur atom offers a direct coordination site. Additionally, the isocyanate group can undergo reactions with nucleophiles (e.g., alcohols, amines) to generate new functionalities, such as carbamates or ureas, which contain additional donor atoms (oxygen or nitrogen). This post-functionalization capability is a key strategy in ligand design, allowing for the synthesis of more complex chelating agents.

Table 1: Potential Coordination Modes of this compound Derivatives

| Functional Group Formed | Potential Donor Atoms | Possible Chelate Ring Size |

| Urethane (B1682113) (from reaction with R-OH) | S, O | 6-membered |

| Urea (from reaction with R-NH2) | S, N | 6-membered |

| Thiocarbamate (from reaction with R-SH) | S, O (or S) | 6-membered |

This table is based on theoretical considerations of the compound's reactivity and has not been confirmed by specific experimental data in the available literature.

Chemoselectivity and Regioselectivity in Complex Reaction Systems

The dual functionality of this compound necessitates careful consideration of chemoselectivity and regioselectivity in its reactions. The isocyanate group is a potent electrophile, readily attacked by nucleophiles. The sulfur atom, while a potential nucleophile itself, is generally less reactive in this regard compared to common nucleophiles like amines or alcohols.

In a reaction involving a multifunctional nucleophile, the high reactivity of the isocyanate group would likely dominate, leading to selective reaction at the N=C=O moiety. For instance, in a reaction with an amino alcohol, the more nucleophilic amine group would preferentially attack the isocyanate to form a urea, demonstrating high chemoselectivity.

Regioselectivity would become a key consideration in reactions such as cycloadditions. While no specific studies on this compound were found, the general behavior of isocyanates in [3+2] cycloadditions with nitrile oxides, for example, is known to be influenced by both electronic and steric factors, leading to specific regioisomeric products. The electronic influence of the 2-(methylsulfanyl)ethyl group would be a critical factor in determining the outcome of such reactions.

Mechanistic Investigations of this compound Reactions

Detailed mechanistic investigations specific to this compound are absent from the reviewed literature. However, the mechanisms of its constituent functional groups are well-understood.

Reactions of the isocyanate group with nucleophiles typically proceed through a stepwise nucleophilic addition mechanism. The nucleophile attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate, which is then protonated to yield the final product.

Table 2: General Mechanistic Steps for Isocyanate Reactions

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile (e.g., R-OH, R-NH2) attacks the carbonyl carbon of the isocyanate group (-N=C=O). |

| 2. Intermediate Formation | A tetrahedral, anionic intermediate is formed. |

| 3. Proton Transfer | The intermediate is stabilized by proton transfer, typically from the solvent or the nucleophile itself, to yield the final urethane or urea product. |

This table outlines the generally accepted mechanism for isocyanate reactions and is not based on specific studies of this compound.

Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable for elucidating the precise transition states, activation energies, and reaction pathways for this specific molecule. Such studies could predict the influence of the methylsulfanyl group on the reactivity of the isocyanate and provide insights into the regioselectivity of potential cycloaddition reactions. Unfortunately, no such computational studies focused on this compound were identified.

Advanced Spectroscopic and Structural Elucidation of 1 Isocyanato 2 Methylsulfanyl Ethane and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman, SERS) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS), serves as a powerful tool for identifying the functional groups and analyzing the conformational isomers of 1-isocyanato-2-(methylsulfanyl)ethane.

The most characteristic feature in the FT-IR spectrum of this compound is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the range of 2280-2240 cm⁻¹. spectroscopyonline.com Its precise position can be influenced by the electronic effects of the adjacent thioether group. The spectrum would also exhibit characteristic C-H stretching vibrations from the ethyl and methyl groups in the 3000-2850 cm⁻¹ region. Other significant absorptions would include CH₂ bending (scissoring) vibrations around 1460 cm⁻¹, and the C-S stretching vibration, which is typically weaker and appears in the 800-600 cm⁻¹ range.

Raman spectroscopy provides complementary information. The -N=C=O asymmetric stretch is also observable in the Raman spectrum. Symmetric stretching of the isocyanate group, which is often weak or absent in the IR spectrum, may be more prominent in the Raman spectrum. The C-S stretching vibrations are generally more intense in Raman than in IR spectra, aiding in their identification.

Conformational analysis of the flexible ethyl chain in this compound can be investigated by analyzing the vibrational spectra. The molecule can exist in different rotational isomers (rotamers), such as trans and gauche conformations, around the C-C and C-S bonds. These different conformations would likely give rise to distinct, albeit slightly shifted, vibrational frequencies for certain modes, particularly those involving the skeletal framework. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in a given state (gas, liquid, or solid) can be determined.

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study the molecule's interaction with metallic surfaces. Adsorption of this compound onto a SERS-active substrate, such as silver or gold nanoparticles, would lead to a significant enhancement of the Raman signal. The orientation of the molecule on the surface could be inferred from the relative enhancement of different vibrational modes. For instance, if the molecule adsorbs via the sulfur atom, vibrations involving the thioether group would be expected to show significant enhancement.

A summary of expected key vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |

| -N=C=O Asymmetric Stretch | 2280 - 2240 | FT-IR (Strong), Raman | The most characteristic peak for the isocyanate functional group. spectroscopyonline.com |

| C-H Stretch (Alkyl) | 3000 - 2850 | FT-IR, Raman | Arises from the methyl and methylene (B1212753) groups. |

| CH₂ Bend (Scissoring) | ~1460 | FT-IR | Characteristic bending vibration of the methylene groups. paint.org |

| C-S Stretch | 800 - 600 | Raman (Stronger), FT-IR (Weaker) | Can be difficult to assign due to its weakness in IR and presence in the fingerprint region. More easily observed in Raman spectra of thioethers. mdpi.com |

| Skeletal Vibrations | 1200 - 500 | FT-IR, Raman | Complex vibrations involving the C-C, C-S, and C-N bonds. These are sensitive to the molecule's conformation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectrum , distinct signals are expected for the three different types of protons: the methyl group attached to the sulfur, and the two methylene groups of the ethyl chain.

The -S-CH₃ protons would appear as a singlet, typically in the range of δ 2.0-2.5 ppm.

The methylene group adjacent to the sulfur atom (-S-CH₂- ) would likely appear as a triplet around δ 2.6-3.0 ppm.

The methylene group adjacent to the isocyanate group (-NCO-CH₂- ) would be the most deshielded due to the electronegativity of the nitrogen and the isocyanate group, appearing as a triplet further downfield, likely in the range of δ 3.4-3.8 ppm. The splitting of the methylene signals into triplets is due to spin-spin coupling with the adjacent methylene group protons.

The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule.

The carbon of the methyl group (-S-CH₃ ) would be the most shielded, appearing at approximately δ 15-25 ppm.

The methylene carbon adjacent to the sulfur (-S-CH₂- ) would be expected in the range of δ 30-40 ppm.

The methylene carbon next to the isocyanate group (-NCO-CH₂- ) would be more deshielded, likely appearing around δ 40-50 ppm.

The carbon of the isocyanate group (-N=C=O ) would be the most deshielded carbon, with a characteristic chemical shift in the range of δ 120-130 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the two methylene groups, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively assign the proton signals to their corresponding carbon atoms.

| Nucleus | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -S-CH ₃ | 2.0 - 2.5 | - | Singlet |

| ¹H | -S-CH ₂- | 2.6 - 3.0 | - | Triplet |

| ¹H | -NCO-CH ₂- | 3.4 - 3.8 | - | Triplet |

| ¹³C | -S-C H₃ | - | 15 - 25 | - |

| ¹³C | -S-C H₂- | - | 30 - 40 | - |

| ¹³C | -NCO-C H₂- | - | 40 - 50 | - |

| ¹³C | -N=C =O | - | 120 - 130 | - |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.

The molecular ion peak for this compound (C₄H₇NOS) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of sulfur would give a characteristic isotopic pattern, with a significant M+2 peak (at m/z M+2) due to the natural abundance of the ³⁴S isotope.

Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage adjacent to the sulfur atom, leading to the loss of a methyl radical (•CH₃) or the ethyl isocyanate radical. Cleavage of the C-S bond can also occur.

Cleavage of the C-C bond in the ethyl chain.

Fragmentation involving the isocyanate group, such as the loss of CO or the entire NCO group.

Rearrangement reactions, which are common in mass spectrometry, could also lead to characteristic fragment ions. For instance, long-chain alkyl isocyanates are known to form a stable six-membered ring structure upon fragmentation, resulting in a common base peak at m/z 99, though this specific rearrangement may be less favorable for this shorter chain compound. nih.gov

A plausible fragmentation pattern for this compound is outlined in the table below.

| Fragment Ion (m/z) | Proposed Structure/Loss | Notes |

| 117 | [CH₃SCH₂CH₂NCO]⁺˙ (Molecular Ion) | The parent ion. The presence of a sulfur atom would result in an [M+2]⁺˙ peak at m/z 119 with an intensity of about 4.5% relative to the molecular ion peak. |

| 102 | [M - CH₃]⁺ | Loss of a methyl radical from the thioether group. |

| 71 | [CH₂CH₂NCO]⁺ | Cleavage of the C-S bond with charge retention on the isocyanate-containing fragment. |

| 61 | [CH₃SCH₂]⁺ | Alpha-cleavage at the thioether group. This is a common fragmentation for thioethers. |

| 57 | [NCO]⁺ or rearrangement product | Loss of the thioether-containing alkyl chain. |

| 47 | [CH₃S]⁺ | Cleavage of the S-CH₂ bond. |

X-ray Diffraction Studies for Solid-State Structure Determination of Crystalline Derivatives

To facilitate crystallization, this compound can be reacted to form stable, crystalline derivatives. For example, reaction with an alcohol would yield a carbamate (B1207046), reaction with an amine would produce a urea (B33335), or reaction with a thiol would form a thiocarbamate. These derivatives are often more amenable to forming high-quality single crystals suitable for X-ray diffraction analysis.

The resulting crystal structure would reveal:

The precise geometry of the core structure.

The preferred conformation of the molecule in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding (in the case of urea or carbamate derivatives) or other non-covalent interactions, which dictate the crystal packing.

Such structural data is invaluable for understanding structure-property relationships and for validating the results of computational modeling studies.

Spectroscopic Techniques for In Situ Reaction Monitoring

Spectroscopic techniques, particularly in situ FT-IR spectroscopy , are highly effective for monitoring the progress of reactions involving this compound in real-time. mt.com The strong and distinct absorption of the -N=C=O group around 2270 cm⁻¹ provides an excellent spectroscopic handle to follow its consumption during a reaction. paint.orgmt.comacs.org

For example, in the synthesis of a polyurethane derivative from this compound and a polyol, an FT-IR probe can be immersed directly into the reaction mixture. mt.com The decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹ can be monitored over time, allowing for the determination of reaction kinetics, endpoint, and the detection of any potential side reactions or intermediates. mt.com Simultaneously, the appearance and growth of characteristic peaks for the newly formed urethane (B1682113) linkage, such as the N-H bending vibration around 1520 cm⁻¹ and the C=O stretching of the urethane carbonyl group around 1715 cm⁻¹, can also be tracked. paint.org

This real-time monitoring enables precise control over reaction parameters to ensure product quality and optimize reaction conditions. mt.com The data obtained can be used to generate concentration profiles of reactants and products as a function of time, providing a comprehensive understanding of the reaction dynamics.

Theoretical and Computational Studies on 1 Isocyanato 2 Methylsulfanyl Ethane

Quantum Chemical Calculations (DFT, Ab Initio Methods)

The electronic structure of 1-isocyanato-2-(methylsulfanyl)ethane is primarily determined by the interplay between the isocyanate (-N=C=O) group and the methylsulfanyl (–S–CH₃) group, connected by an ethane (B1197151) bridge.

Isocyanate Group: The isocyanate group is characterized by a planar C−N=C=O unit. The bonding is closely related to that of carbon dioxide (CO₂) and carbodiimides. The N=C=O linkage is nearly linear. In analogous molecules like phenyl isocyanate, the C=N and C=O bond distances are approximately 1.195 Å and 1.173 Å, respectively. The electrophilic nature of the central carbon atom in the isocyanate group is a key feature, making it susceptible to nucleophilic attack. This electrophilicity is influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

Thioether Group: The thioether linkage (C–S–C) in the methylsulfanyl group introduces a sulfur atom with lone pairs of electrons, which can participate in intermolecular interactions. The C-S-C bond angle in simple thioethers is typically around 99°. The sulfur atom in a thioether is weakly basic but acts as a good nucleophile.

A hypothetical analysis of the frontier molecular orbitals (HOMO and LUMO) of this compound would likely show the HOMO localized primarily on the sulfur atom of the thioether group, reflecting its nucleophilic character. The LUMO would be expected to be centered on the π* orbital of the N=C=O group, highlighting the electrophilic nature of the central carbon. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Hybridization and Bond Angles in this compound (Based on Analogous Compounds)

| Atom/Group | Hybridization | Predicted Bond Angle(s) |

| Carbon (CH₃) | sp³ | H-C-H ≈ 109.5° |

| Sulfur | sp³ | C-S-C ≈ 99° |

| Carbon (CH₂-S) | sp³ | H-C-H ≈ 109.5° |

| Carbon (CH₂-N) | sp³ | H-C-H ≈ 109.5° |

| Nitrogen (NCO) | sp² | C-N=C ≈ 120-140° |

| Carbon (NCO) | sp | N=C=O ≈ 180° |

| Oxygen (NCO) | sp² | - |

Note: These are idealized values and can be influenced by steric and electronic factors within the actual molecule.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. For this compound, the vibrational spectrum would be dominated by characteristic modes of the isocyanate and methylsulfanyl groups.

Isocyanate Vibrational Modes: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group, typically appearing in the range of 2250–2285 cm⁻¹. researchgate.net The symmetric stretch is usually much weaker and appears at a lower frequency. Bending modes of the NCO group are found at lower wavenumbers. DFT calculations on model compounds like methyl isocyanate have been used to accurately assign these vibrational frequencies. nih.gov

Thioether and Alkane Vibrational Modes: The C-S stretching vibrations of the thioether group are expected in the region of 600–800 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will appear in the 2850–3000 cm⁻¹ region. Bending and rocking modes for the CH₂ and CH₃ groups will be present in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -N=C=O | Asymmetric Stretch | 2250 - 2285 | Strong |

| -N=C=O | Symmetric Stretch | ~1400 - 1450 | Weak |

| -N=C=O | Bending | ~500 - 650 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium |

| CH₂ | Scissoring (Bending) | ~1450 - 1470 | Medium |

| CH₃ | Asymmetric Bending | ~1440 - 1460 | Medium |

| CH₃ | Symmetric Bending | ~1370 - 1390 | Medium |

| C-S | Stretching | 600 - 800 | Weak-Medium |

| C-N | Stretching | ~1000 - 1250 | Medium |

These predictions are based on typical frequency ranges for these functional groups in various molecules.

Computational studies on ethyl isocyanate have employed ab initio Hartree-Fock methods with different basis sets (STO-3G, 3-21G, and 6-31G*) to determine its equilibrium geometry and vibrational frequencies. acs.orgacs.org Such studies, when applied to this compound, would provide a detailed normal coordinate analysis and a complete assignment of its vibrational modes.

Computational chemistry is crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, the primary reactions of interest involve the highly reactive isocyanate group.

Reaction with Nucleophiles: Isocyanates readily react with nucleophiles like alcohols, amines, and water. wikipedia.org DFT calculations have been used to study the mechanism of urethane (B1682113) formation (reaction with alcohols). mdpi.comresearchgate.net These studies show that the reaction can proceed through either a concerted or a stepwise pathway. The addition of the nucleophile to the electrophilic carbon of the isocyanate is the key step. The presence of a catalyst, such as a tertiary amine, can significantly lower the activation barrier by forming a complex with the alcohol and the isocyanate. mdpi.com

Cycloaddition Reactions: Isocyanates can also participate in cycloaddition reactions. For example, the reaction of nitrones with isocyanates has been studied using DFT (M06-2X/cc-pVTZ level of theory), revealing that the reaction can proceed through either a concerted or a stepwise mechanism depending on the polarity of the solvent. acs.org

Trimerization: In the presence of suitable catalysts, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings. Computational investigations into the thermochemical behaviors of this process for various alkyl isocyanates have been performed, showing the reactions to be highly exothermic. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide detailed information about the conformational landscape and intermolecular interactions of flexible molecules like this compound.

Conformational Analysis: The ethane bridge allows for rotation around the C-C, C-S, and C-N single bonds, leading to a variety of possible conformations. The relative energies of these conformers are determined by torsional strain and steric interactions. Conformational analysis of similar molecules like ethane and ethanethiol (B150549) has been extensively studied. acs.orgsuniv.ac.in For this compound, the key dihedral angles would be S-C-C-N and C-S-C-C. The preferred conformations would likely be those that minimize steric hindrance between the bulkier methylsulfanyl and isocyanato groups, similar to the preference for staggered conformations in ethane. libretexts.org Studies on thioether musks using methods like MMFF and DFT have shown that different computational methods can sometimes predict different lowest-energy conformations for flexible molecules. mdpi.com

Intermolecular Interactions: MD simulations can also model how molecules of this compound interact with each other and with solvent molecules. The isocyanate group can act as a hydrogen bond acceptor at the oxygen atom. The thioether group, with its lone pairs on the sulfur atom, can also participate in non-covalent interactions. In a condensed phase, dipole-dipole interactions involving the polar isocyanate group would be significant. MD studies on cyclic thioethers have provided insights into the physical processes and molecular dynamics in the amorphous phase. mdpi.com Such simulations for this compound could predict properties like density, viscosity, and diffusion coefficients in various solvents.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a compound with its activity, which in this context would be its chemical reactivity. While specific QSAR models for this compound have not been developed, the principles of QSAR can be applied to predict its reactivity based on its structural features.

LUMO Energy: A lower LUMO energy generally corresponds to a higher electrophilicity and thus greater reactivity towards nucleophiles.

Partial Atomic Charges: A more positive partial charge on the central carbon of the isocyanate group indicates a greater susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map can visually identify the electrophilic and nucleophilic regions of the molecule.

For this compound, these descriptors could be calculated using DFT. By comparing these calculated values with those of a series of isocyanates with known experimental reactivities, a QSAR model could be developed to predict the reaction rate constants of this compound with various nucleophiles. The substituent effect of the –CH₂CH₂SCH₃ group would be captured by these descriptors. Given that this alkyl thioether group is an electron-donating group, it would be expected to slightly decrease the reactivity of the isocyanate group compared to, for example, an aromatic isocyanate where the ring is electron-withdrawing. semanticscholar.org

Q & A

Basic Questions

Q. What synthetic methodologies are established for 1-Isocyanato-2-(methylsulfanyl)ethane?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, introducing the isocyanato group (-NCO) into 2-(methylsulfanyl)ethanol using phosgene substitutes like triphosgene under anhydrous conditions. Alternatively, bromination of the hydroxyl group in 2-(methylsulfanyl)ethanol (using HBr or PBr₃) followed by substitution with an isocyanate precursor could be employed . Key parameters include temperature control (0–5°C for exothermic reactions) and inert atmospheres to prevent hydrolysis of the isocyanato group.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the methylsulfanyl group (δ ~2.1 ppm for CH₃S, δ ~35–40 ppm for S-C), and the isocyanato group (no proton signal; ¹³C δ ~120–130 ppm for NCO) .

- FT-IR : Strong absorption at ~2250 cm⁻¹ (N=C=O stretch) and ~650 cm⁻¹ (C-S stretch) .

- Mass Spectrometry : Molecular ion peak at m/z ~131 (C₄H₇NOS⁺) with fragments corresponding to NCO (43 amu) and CH₃S (47 amu) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.